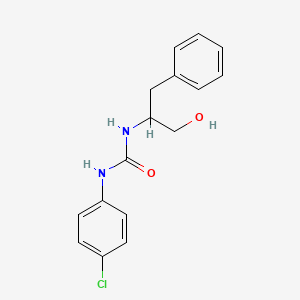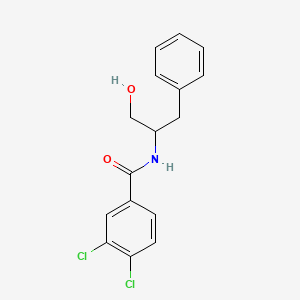
Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Übersicht
Beschreibung
“Ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate” is a chemical compound that has been investigated for its potential biological activities . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The thiophene nucleus in this compound is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of this compound involves the reaction of different nucleophiles and electrophiles . For example, one method involves dissolving enaminone in pyridine with continuous stirring . More detailed synthesis protocols can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of this compound incorporates a thiophene species, which is a five-membered ring made up of one sulfur atom . The compound also contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily nucleophilic substitutions . The reactivity of the compound is due to the ambident nucleophilicity of enamines and electrophilicity of enones .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Studies have explored the synthesis and reactions of compounds related to ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate, focusing on the mechanisms and yields of such processes. For instance, Ledenyova et al. (2018) discussed the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into the reaction mechanism via ANRORC rearrangement (Ledenyova et al., 2018). Similarly, Gomha et al. (2017) synthesized novel compounds through reactions of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride, demonstrating the potential for creating derivatives with antitumor activities (Gomha et al., 2017).
Biological Activities
Research has also focused on the biological activities of these compounds. A study by Basoğlu et al. (2013) reported on the synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties and their antimicrobial, antilipase, and antiurease activities, showcasing the therapeutic potential of such hybrid molecules (Basoğlu et al., 2013).
Advanced Applications
Further studies have delved into more advanced chemical manipulations and applications, such as the work by Titova et al. (2019), which synthesized structural analogs for antituberculous agents, indicating the role these compounds could play in developing new treatments for tuberculosis (Titova et al., 2019).
Novel Synthesis Methods
Additionally, novel methods of synthesis and rearrangement have been explored. Ezema et al. (2015) described a new method of Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine, a process that could be applicable to synthesizing compounds with similar structures to this compound (Ezema et al., 2015).
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its biological activities and potential applications. The compound’s antimicrobial activity, in particular, could be of interest given the increasing number of multidrug-resistant microbial pathogens . Additionally, the synthesis of new derivatives and analogs of this compound could be explored to enhance its biological activities .
Eigenschaften
IUPAC Name |
ethyl 5-phenylsulfanyl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-2-21-16(20)13-15(23-11-7-4-3-5-8-11)17-14(19-18-13)12-9-6-10-22-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUSWORJAFCNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128611.png)
![2-[(2-Methoxyphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128615.png)
![9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B3128627.png)
![Methyl 2-[({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]benzoate](/img/structure/B3128631.png)
![Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B3128637.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128645.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfinyl]acetamide](/img/structure/B3128654.png)
![methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B3128655.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate](/img/structure/B3128659.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)
![Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128673.png)